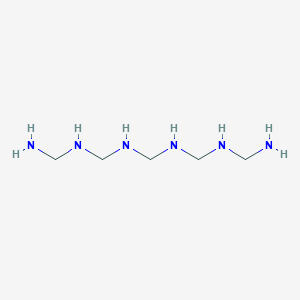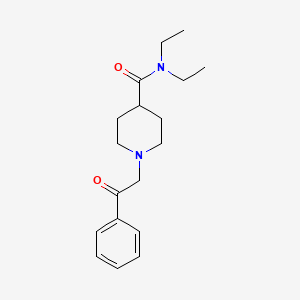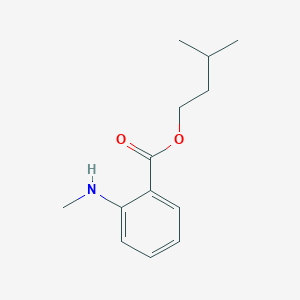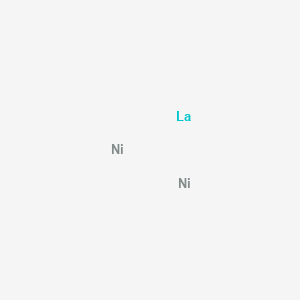
Lanthanum--nickel (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of lanthanum–nickel (1/2) typically involves high-temperature synthesis methods. One common method is the co-precipitation technique, where lanthanum and nickel salts are dissolved in a solution, followed by the addition of a precipitating agent to form a solid precursor. This precursor is then calcined at high temperatures to form the desired intermetallic compound . Industrial production methods often involve the use of high-purity raw materials and controlled atmospheres to ensure the formation of the desired phase and to prevent contamination .
化学反应分析
Lanthanum–nickel (1/2) undergoes several types of chemical reactions, including oxidation, reduction, and hydrogenation. It can be oxidized by air at temperatures above 200°C and reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C . As a hydrogen storage alloy, it can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions. The hydrogen can be released by decreasing the pressure or increasing the temperature . Common reagents used in these reactions include hydrogen gas and various acids, with major products being the corresponding hydrides and oxides .
科学研究应用
Lanthanum–nickel (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for hydrogenation reactions due to its ability to absorb and release hydrogen efficiently . In biology and medicine, lanthanum-doped nickel oxide nanoparticles have shown potential in antimicrobial applications . In industry, it is used in the production of hydrogen storage materials, fuel cells, and as a catalyst in various chemical processes . Additionally, its unique hydrogen storage properties make it valuable in the development of hydrogen fuel technologies .
作用机制
The mechanism by which lanthanum–nickel (1/2) exerts its effects is primarily related to its ability to absorb and release hydrogen. The compound forms a hydride by absorbing hydrogen atoms into its crystal lattice, creating a stable hydrogen storage material. When the pressure is reduced or the temperature is increased, the hydrogen is released from the lattice, making it available for various applications . This process involves the formation and breaking of metal-hydrogen bonds, which are facilitated by the unique crystal structure of the compound .
相似化合物的比较
Lanthanum–nickel (1/2) can be compared to other similar compounds such as lanthanum pentanickel (LaNi5), lanthanum triniobium (LaNb3), and lanthanum trititanium (LaTi3). While all these compounds have hydrogen storage capabilities, lanthanum–nickel (1/2) is unique due to its specific crystal structure and higher hydrogen storage capacity . Lanthanum pentanickel, for example, has a similar structure but different hydrogen absorption and release characteristics . Other similar compounds include lanthanum–nickel (1/3) and lanthanum–nickel (2/7), which also exhibit unique properties and applications .
属性
CAS 编号 |
12306-14-8 |
|---|---|
分子式 |
LaNi2 |
分子量 |
256.292 g/mol |
IUPAC 名称 |
lanthanum;nickel |
InChI |
InChI=1S/La.2Ni |
InChI 键 |
SMNJVCYHCWPYRB-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[La] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


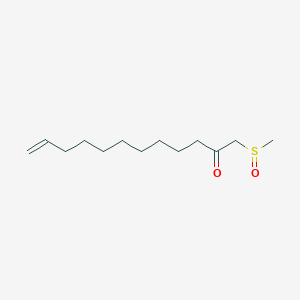
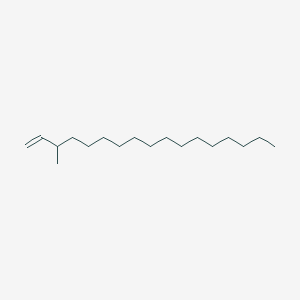
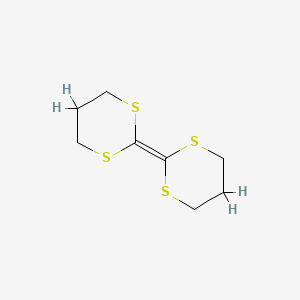
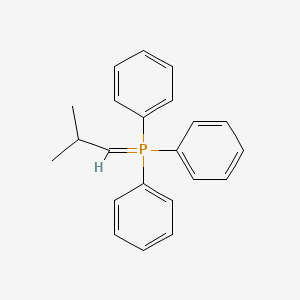
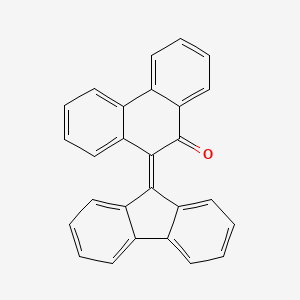
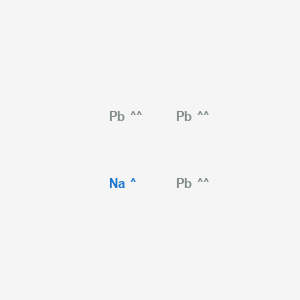
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)
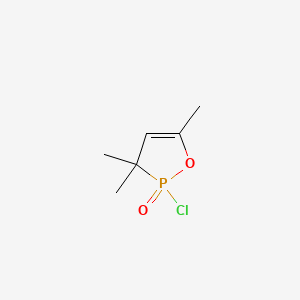
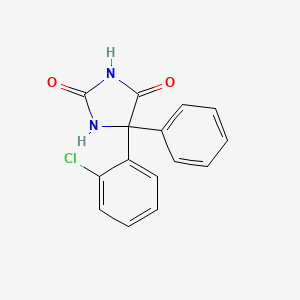
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
